molecular formula C8H6N2OS B7724542 5-phenyl-1,3,4-oxadiazole-2-thiol

5-phenyl-1,3,4-oxadiazole-2-thiol

Cat. No.: B7724542
M. Wt: 178.21 g/mol
InChI Key: FOHWXVBZGSVUGO-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with the molecular formula C8H6N2OS. It is known for its unique structure, which includes a thiol group attached to an oxadiazole ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol typically involves the cyclization of benzohydrazide with carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification .

    Cyclization Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, iodine

      Conditions: Mild to moderate temperatures

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Low temperatures, inert atmosphere

  • Substitution

      Reagents: Electrophiles (e.g., halogens, nitro groups)

      Conditions: Acidic or basic medium

Major Products Formed

    Oxidation: Disulfides

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 5-phenyl-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

5-Phenyl-1,3,4-oxadiazole-2-thiol can be compared with other similar compounds, such as:

  • 2-Mercapto-5-phenyl-1,3,4-oxadiazole
  • 2-Phenyl-1,3,4-oxadiazoline-5-thione
  • 2-Phenyl-5-mercaptooxadiazole

Uniqueness

The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWXVBZGSVUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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